molecular formula C27H27N3O2S2 B12149368 (5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12149368
M. Wt: 489.7 g/mol
InChI Key: APJPGTOAVCLLQT-JLPGSUDCSA-N
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Description

The compound “(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the thiazolidinone core through a condensation reaction.

    Substitution Reactions: Various substituents, such as the cyclohexyl group and the methoxy-2-methylphenyl group, can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purification.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the double bonds or the thioxo group can lead to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for its potential to inhibit bacterial growth or reduce inflammation.

Medicine

In medicine, the compound’s anticancer properties can be explored. Thiazolidinones have shown promise in inhibiting cancer cell proliferation, and this compound may be evaluated for its efficacy against specific cancer types.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of “(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in inflammation or microbial growth.

    Receptors: Binding to receptors that regulate cell proliferation or immune response.

    Pathways: Modulation of signaling pathways that control cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-cyclohexyl-5-{[3-(2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the methoxy-2-methylphenyl group, for example, may enhance its anti-inflammatory properties.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-18-15-22(32-2)13-14-23(18)25-19(17-29(28-25)20-9-5-3-6-10-20)16-24-26(31)30(27(33)34-24)21-11-7-4-8-12-21/h3,5-6,9-10,13-17,21H,4,7-8,11-12H2,1-2H3/b24-16-

InChI Key

APJPGTOAVCLLQT-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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